Cas no 1097256-63-7 (6-amino-5-bromo-4-pyrimidinecarboxylic Acid)

6-Amino-5-bromo-4-pyrimidinecarboxylic acid is a heterocyclic compound featuring a pyrimidine core functionalized with amino, bromo, and carboxylic acid groups. This structure makes it a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. The presence of both amino and carboxylic acid groups allows for further derivatization, while the bromo substituent facilitates cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. Its high purity and stability under standard conditions ensure reliable performance in synthetic applications. The compound is particularly valuable in medicinal chemistry for the development of targeted small-molecule inhibitors and other bioactive compounds.
6-amino-5-bromo-4-pyrimidinecarboxylic Acid structure
1097256-63-7 structure
商品名:6-amino-5-bromo-4-pyrimidinecarboxylic Acid
CAS番号:1097256-63-7
MF:C5H4BrN3O2
メガワット:218.008159637451
CID:1189174
PubChem ID:57569921

6-amino-5-bromo-4-pyrimidinecarboxylic Acid 化学的及び物理的性質

名前と識別子

    • 6-amino-5-bromo-4-pyrimidinecarboxylic Acid
    • DB-414569
    • EN300-5756325
    • 1097256-63-7
    • SCHEMBL13472454
    • 6-amino-5-bromopyrimidine-4-carboxylic acid
    • インチ: InChI=1S/C5H4BrN3O2/c6-2-3(5(10)11)8-1-9-4(2)7/h1H,(H,10,11)(H2,7,8,9)
    • InChIKey: DWDVNEPSGPUPBD-UHFFFAOYSA-N
    • ほほえんだ: C1=NC(=C(C(=N1)N)Br)C(=O)O

計算された属性

  • せいみつぶんしりょう: 216.94869g/mol
  • どういたいしつりょう: 216.94869g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 11
  • 回転可能化学結合数: 1
  • 複雑さ: 166
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.4
  • トポロジー分子極性表面積: 89.1Ų

6-amino-5-bromo-4-pyrimidinecarboxylic Acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-5756325-0.5g
6-amino-5-bromopyrimidine-4-carboxylic acid
1097256-63-7 95.0%
0.5g
$823.0 2025-03-15
Enamine
EN300-5756325-2.5g
6-amino-5-bromopyrimidine-4-carboxylic acid
1097256-63-7 95.0%
2.5g
$1680.0 2025-03-15
Enamine
EN300-5756325-5.0g
6-amino-5-bromopyrimidine-4-carboxylic acid
1097256-63-7 95.0%
5.0g
$2485.0 2025-03-15
Enamine
EN300-5756325-10.0g
6-amino-5-bromopyrimidine-4-carboxylic acid
1097256-63-7 95.0%
10.0g
$3683.0 2025-03-15
Enamine
EN300-5756325-0.1g
6-amino-5-bromopyrimidine-4-carboxylic acid
1097256-63-7 95.0%
0.1g
$755.0 2025-03-15
Enamine
EN300-5756325-0.05g
6-amino-5-bromopyrimidine-4-carboxylic acid
1097256-63-7 95.0%
0.05g
$719.0 2025-03-15
Enamine
EN300-5756325-1.0g
6-amino-5-bromopyrimidine-4-carboxylic acid
1097256-63-7 95.0%
1.0g
$857.0 2025-03-15
Enamine
EN300-5756325-0.25g
6-amino-5-bromopyrimidine-4-carboxylic acid
1097256-63-7 95.0%
0.25g
$789.0 2025-03-15

6-amino-5-bromo-4-pyrimidinecarboxylic Acid 関連文献

6-amino-5-bromo-4-pyrimidinecarboxylic Acidに関する追加情報

Introduction to 6-amino-5-bromo-4-pyrimidinecarboxylic Acid (CAS No. 1097256-63-7)

6-amino-5-bromo-4-pyrimidinecarboxylic Acid, identified by the Chemical Abstracts Service Number (CAS No.) 1097256-63-7, is a significant compound in the realm of pharmaceutical and biochemical research. This heterocyclic organic acid belongs to the pyrimidine family, a class of molecules widely recognized for their biological activities and roles in drug development. The structural features of this compound, particularly the presence of both amino and carboxylic acid functional groups, alongside a bromine substituent, make it a versatile intermediate in synthetic chemistry and a potential precursor for various therapeutic agents.

The pyrimidine core is a fundamental scaffold in nucleic acid chemistry, as it mimics the structure of natural pyrimidines such as cytosine, thymine, and uracil. This structural similarity has led to extensive exploration of pyrimidine derivatives in medicinal chemistry, particularly for their antimicrobial, anticancer, and antiviral properties. The introduction of halogen atoms, such as bromine in 6-amino-5-bromo-4-pyrimidinecarboxylic Acid, can modulate the electronic properties of the molecule, influencing its reactivity and biological activity. Such modifications are often employed to enhance binding affinity to biological targets or to improve metabolic stability.

In recent years, there has been growing interest in developing novel pyrimidine-based inhibitors targeting key enzymes and receptors involved in diseases like cancer and inflammation. The carboxylic acid moiety in 6-amino-5-bromo-4-pyrimidinecarboxylic Acid provides a site for further functionalization, enabling the synthesis of more complex derivatives with tailored properties. For instance, carboxylate esters or amides can be formed, which may exhibit improved solubility or bioavailability. Additionally, the amino group serves as a handle for conjugation with other pharmacophores or for further derivatization via amide or urea linkages.

One of the most compelling aspects of 6-amino-5-bromo-4-pyrimidinecarboxylic Acid is its potential application in the development of kinase inhibitors. Kinases are enzymes that play crucial roles in cell signaling pathways, and dysregulation of these pathways is often associated with various diseases, particularly cancer. Pyrimidine derivatives have shown promise as kinase inhibitors due to their ability to mimic ATP binding pockets and disrupt signaling cascades. The bromine atom in this compound can serve as a pharmacophore or be used to guide further structural optimization through techniques like Suzuki-Miyaura cross-coupling reactions.

Recent studies have highlighted the importance of halogenated pyrimidines in medicinal chemistry. For example, 5-bromopyrimidines have been reported to exhibit potent activity against certain viral proteases and DNA polymerases. The bromine atom can participate in polar interactions with biological targets, enhancing binding affinity. Moreover, halogen atoms can facilitate molecular recognition through halogen bonds, a non-covalent interaction that has gained attention for its role in drug design. The versatility of 6-amino-5-bromo-4-pyrimidinecarboxylic Acid makes it an attractive building block for exploring these interactions.

The synthesis of 6-amino-5-bromo-4-pyrimidinecarboxylic Acid typically involves multi-step organic reactions starting from commercially available precursors such as malononitrile or urea derivatives. The introduction of the bromine substituent at the 5-position can be achieved through electrophilic aromatic substitution reactions or metal-catalyzed cross-coupling processes. The final step often involves carboxylation at the 4-position, which can be accomplished using reagents like CO2 under high pressure or through enzymatic carboxylation methods.

In academic research, 6-amino-5-bromo-4-pyrimidinecarboxylic Acid has been utilized as a key intermediate in the synthesis of nucleoside analogs with potential antiviral applications. Nucleoside analogs are compounds that mimic natural nucleosides but are structurally modified to inhibit viral replication or DNA/RNA synthesis. For instance, modifications at the 2'-position or other sugar moieties can enhance stability against enzymatic degradation while maintaining binding affinity to viral polymerases. The bromine atom can also serve as a point for further derivatization to introduce additional pharmacophores that enhance antiviral activity.

The pharmaceutical industry has also explored pyrimidine derivatives as inhibitors of metabolic enzymes involved in cancer progression. Pyruvate kinase (PK) is an enzyme critical for energy metabolism in cancer cells, and PK inhibitors have been investigated as potential anticancer agents. Pyrimidine-based PK inhibitors have shown promise in preclinical studies by disrupting glucose metabolism and inducing apoptosis in tumor cells. The carboxylic acid group in 6-amino-5-bromo-4-pyrimidinecarboxylic Acid provides a foundation for synthesizing such inhibitors by allowing modifications that optimize substrate mimicry and enzyme inhibition.

Another area where 6-amino-5-bromo-4-pyrimidinecarboxylic Acid finds application is in the development of immunomodulatory drugs. Immune checkpoint inhibitors have revolutionized cancer therapy by targeting proteins that regulate immune responses. Pyrimidine derivatives have been explored as modulators of immune checkpoint pathways due to their ability to interact with immunoreceptor tyrosine-based activation motifs (ITAMs) or other signaling proteins. The amino group allows for conjugation with immunostimulatory molecules or antibodies, while the bromine atom can be used to guide structural optimization via click chemistry approaches.

The synthetic utility of 6-amino-5-bromo-4-pyrimidinecarboxylic Acid extends beyond pharmaceutical applications into materials science and agrochemicals. For example, pyrimidine derivatives are used as ligands in transition metal catalysis due to their ability to stabilize metal centers and facilitate various organic transformations. Additionally, halogenated pyrimidines have been explored as intermediates in the synthesis of agrochemicals such as herbicides and fungicides, where they contribute to bioactivity through specific interactions with biological targets.

In conclusion,6-amino-5-bromo-4-pyrimidinecarboxylic Acid (CAS No. 1097256-63-7) is a versatile compound with significant potential in pharmaceutical research and development. Its structural features enable diverse functionalization strategies, making it a valuable intermediate for synthesizing kinase inhibitors, nucleoside analogs, metabolic enzyme inhibitors, and immunomodulatory drugs. The presence of both amino and carboxylic acid groups provides multiple sites for chemical modification, while the bromine substituent offers opportunities for further derivatization via cross-coupling reactions or halogen bonding interactions.

おすすめ記事

推奨される供給者
Handan Zechi Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
钜澜化工科技(青岛)有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
钜澜化工科技(青岛)有限公司
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Xiamen PinR Bio-tech Co., Ltd.
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD